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Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

Cat. No.: B131930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Chlorophenylacetic acid, a compound of interest in pharmaceutical and agrochemical
research. By examining its three-dimensional arrangement in the solid state, we can gain
crucial insights into its physicochemical properties, which are paramount for its application in
drug development and materials science. This document outlines the precise molecular
geometry, intermolecular interactions, and the experimental procedures used to determine its
structure.

Crystallographic Data Summary

The crystal structure of 4-Chlorophenylacetic acid has been determined by single-crystal X-
ray diffraction. The compound crystallizes in the monoclinic space group P2i/c. The
asymmetric unit contains a single molecule of 4-Chlorophenylacetic acid. The key
crystallographic data and unit cell parameters are summarized in the table below.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A 11.231(1)
b (A) 4.971(1)
c (A) 14.174(2)
o (°) 90

B (°) 108.79(1)
y(©) 920
Volume (A3) 749.1

z 4
Radiation type CuKa
Wavelength (A) 1.54180

Molecular Geometry

The determined crystal structure provides precise measurements of bond lengths and angles
within the 4-Chlorophenylacetic acid molecule. These values are critical for understanding
the molecule's conformation and reactivity. A selection of key intramolecular distances and

angles is presented below.

Table of Selected Bond Lengths
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Bond Length (A)
CI(1) - C(4) 1.741(2)
C(7) - C(8) 1.510(3)
C(8) - O(1) 1.306(3)
C(8) - 0(2) 1.216(3)
C(1) - C(7) 1.512(3)

Table of Selected Bond Angles

Angle Value (°)
C(3) - C(4) - CI(1) 119.3(2)
C(5) - C(4) - CI(1) 119.4(2)
C(1) - C(7) - C(8) 112.9(2)
O(1) - C(8) - O(2) 122.9(2)
O(1) - C(8) - C(7) 112.5(2)
0(2) - C(8) - C(7) 124.6(2)

Supramolecular Assembly and Intermolecular

Interactions

The crystal packing of 4-Chlorophenylacetic acid is primarily governed by strong hydrogen

bonding interactions involving the carboxylic acid functional groups. This leads to the formation

of a well-defined supramolecular architecture.

Hydrogen Bonding

The most prominent intermolecular interaction is the classic carboxylic acid dimer motif. Two

molecules of 4-Chlorophenylacetic acid are linked via a pair of O-H---O hydrogen bonds,

forming a centrosymmetric R22(8) ring. This robust interaction is a key feature in the crystal
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structures of many carboxylic acids and plays a significant role in the overall stability of the
crystalline lattice.

The diagram below illustrates the hydrogen bonding network and the resulting dimeric
assembly.

Hydrogen bonding interactions forming a carboxylic acid dimer.

Experimental Protocols

While the specific details of the original crystallization experiment were not fully available, a
general and effective protocol for obtaining single crystals of small organic molecules like 4-
Chlorophenylacetic acid is described below. This is followed by a summary of the X-ray
diffraction data collection and structure refinement process, based on the information available
in the crystallographic data file.

Crystallization

High-quality single crystals of 4-Chlorophenylacetic acid suitable for X-ray diffraction can be
grown using slow evaporation from a suitable solvent.

Materials:

4-Chlorophenylacetic acid (high purity)

Solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water)

Small, clean glass vial

Septum or loose-fitting cap
Procedure:

» Prepare a saturated or near-saturated solution of 4-Chlorophenylacetic acid in the chosen
solvent at room temperature. Gentle warming may be used to aid dissolution, followed by
cooling to room temperature.

« Filter the solution to remove any particulate matter.
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Transfer the clear solution to a clean glass vial.

Cover the vial with a septum pierced with a needle or a cap that is not tightly sealed to allow
for slow evaporation of the solvent.

Place the vial in a location free from vibrations and significant temperature fluctuations.

Monitor the vial over several days to weeks for the formation of single crystals.

The workflow for a typical crystallization experiment is outlined in the diagram below.

Dissolution in a
Suitable Solvent

Filtration to Remove
Impurities

Slow Evaporation
in a VikEf-Free Environment

Formation of
Single Crystals
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General workflow for single crystal growth.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at
room temperature using a diffractometer equipped with a CuKa radiation source.

Data Collection:

Instrument: Four-circle diffractometer

Radiation: CuKa (A = 1.54180 A)

Temperature: 293 K

Data Collection Method: w-20 scans

Structure Solution and Refinement: The structure was solved by direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen
atoms were placed in calculated positions and refined using a riding model. The final
refinement converged to a low R-factor, indicating a high-quality structural model.

This detailed crystallographic analysis of 4-Chlorophenylacetic acid provides a solid
foundation for understanding its solid-state behavior, which is essential for its rational design
and application in various fields of chemical science.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Chlorophenylacetic Acid: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b131930#4-chlorophenylacetic-acid-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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